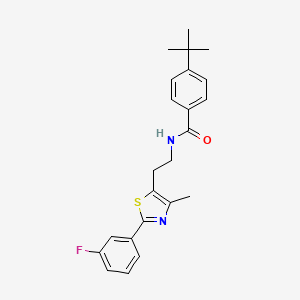

4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2OS/c1-15-20(28-22(26-15)17-6-5-7-19(24)14-17)12-13-25-21(27)16-8-10-18(11-9-16)23(2,3)4/h5-11,14H,12-13H2,1-4H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYPLYAKQBVUDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the thiazole ring, followed by the introduction of the fluorophenyl group and the tert-butyl group. The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

Industry: The compound can be utilized in the development of new materials with desired properties.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position and Bioactivity :

- The 3-fluorophenyl group in the target compound distinguishes it from analogs like CAS 894005-16-4 (4-fluorophenyl) and CAS 931723-31-8 (4-fluoro-2-methylphenyl). Meta-substitution on the phenyl ring may alter electronic effects and steric interactions with biological targets compared to para-substituted analogs .

- The tert-butyl group on the benzamide is shared with Compound 19 (), which demonstrated antimicrobial activity against multidrug-resistant bacteria. This suggests that the tert-butyl moiety could enhance target binding or stability in biological systems .

However, this modification may also reduce lipophilicity, affecting bioavailability . Pyrimidine-linked thiazoles (e.g., Compound 19) exhibit potent antimicrobial activity, implying that the pyrimidine spacer and cyclohexane-diamine group play critical roles in target engagement. The absence of a pyrimidine linker in the target compound may limit direct comparison to these analogs .

Functional Group Impact :

- Sulfonamide vs. Benzamide : Sulfonamide-containing analogs (e.g., CAS 894005-16-4) typically exhibit higher acidity and solubility than benzamides, which could influence pharmacokinetic profiles .

Biological Activity

The compound 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide is a complex organic molecule notable for its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a fluorophenyl moiety, and a thiazole ring, which contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 396.52 g/mol.

Structural Formula

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. Its mechanism involves:

- Binding Affinity: The compound exhibits high binding affinity to certain protein targets, influencing their activity and modulating various biological pathways.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. The presence of the thiazole ring has been linked to significant cytotoxic activity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | <10 | |

| Other Thiazole Derivatives | MCF-7 (breast cancer) | <5 |

The structure-activity relationship (SAR) indicates that modifications to the thiazole and phenyl rings can enhance cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that derivatives containing thiazole structures exhibit selective inhibition against Mycobacterium tuberculosis.

| Compound | Target Bacteria | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 7.05 | |

| Other Thiazole Derivatives | Non-tuberculous Mycobacteria (NTM) | >100 |

Study 1: Antitumor Efficacy

In a controlled study, the efficacy of this compound was tested against A431 cells. Results indicated an IC50 value significantly lower than many standard chemotherapeutics, suggesting it could serve as a promising candidate for further development in cancer therapy.

Study 2: Antimicrobial Properties

A comparative analysis involving various thiazole derivatives showed that this compound selectively inhibited M. tuberculosis while demonstrating minimal toxicity towards human lung fibroblast cells (MRC-5), highlighting its therapeutic potential with reduced side effects.

Q & A

Basic: What are the recommended synthetic routes for 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core. A common approach includes:

- Step 1: Formation of the 4-methylthiazole ring via condensation of 3-fluorophenyl-substituted ketones with thioamides or via Hantzsch thiazole synthesis .

- Step 2: Introduction of the ethyl linker through alkylation or nucleophilic substitution, ensuring regioselectivity by controlling reaction temperature and solvent polarity (e.g., DMF or THF) .

- Step 3: Final coupling of the tert-butylbenzamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) to minimize racemization .

Key considerations: Monitor intermediates via HPLC (≥98% purity) and optimize stoichiometry to avoid side products from steric hindrance of the tert-butyl group .

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Answer:

A combination of analytical techniques is critical:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions, particularly the tert-butyl group (δ ~1.3 ppm for 9H singlet) and thiazole protons (δ 6.8–7.5 ppm for aromatic regions) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography: Resolve crystal structures to validate spatial arrangement, especially for stereochemical assignments (refer to COD entries for analogous compounds) .

- HPLC-PDA: Assess purity (>95%) and detect trace impurities from incomplete coupling or oxidation .

Advanced: How can reaction yields be optimized for the tert-butyl-substituted benzamide moiety, given steric hindrance challenges?

Answer:

Steric effects from the tert-butyl group require tailored strategies:

- Solvent Selection: Use polar aprotic solvents (e.g., DCM or acetonitrile) to enhance solubility and reduce aggregation .

- Catalysis: Employ Pd-mediated cross-coupling or microwave-assisted synthesis to accelerate slow steps and improve regioselectivity .

- Design of Experiments (DoE): Apply factorial designs to optimize temperature, catalyst loading, and reaction time. For example, a Central Composite Design can model nonlinear interactions between variables .

- Protecting Groups: Temporarily mask reactive sites (e.g., tert-butyl with silyl ethers) to prevent undesired side reactions during intermediate steps .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from:

- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) across labs. For instance, inconsistent IC₅₀ values in antitumor studies could reflect differences in MTT assay conditions .

- Impurity Profiling: Characterize batches via LC-MS to identify bioactive impurities (e.g., de-fluorinated byproducts) that may skew results .

- Target Engagement Studies: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinities, bypassing cell-based noise .

- Meta-Analysis: Compare data across structural analogs (e.g., 4-methylthiazole derivatives) to isolate substituent-specific effects .

Advanced: What computational methods are suitable for studying this compound’s interaction with bacterial enzymes (e.g., acps-pptase)?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the thiazole ring’s interaction with catalytic residues (e.g., Lys or Asp in acps-pptase) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the tert-butyl group in hydrophobic pockets .

- DFT Calculations: Compute electrostatic potential maps (at B3LYP/6-311+G(d,p)) to predict nucleophilic/electrophilic sites influencing enzyme inhibition .

- QSAR Models: Train models on analogs (e.g., PubChem BioAssay data) to correlate substituents (e.g., 3-fluorophenyl) with MIC values against Gram-positive pathogens .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods for weighing and reactions due to potential dust/volatile byproducts .

- Waste Management: Segregate halogenated waste (from fluorophenyl groups) and dispose via certified hazardous waste services .

- Stability Testing: Store at –20°C under inert atmosphere (Ar/N₂) to prevent degradation; monitor via stability-indicating HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.